molecular formula C7H13N5 B13686034 1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine

1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine

Cat. No.: B13686034
M. Wt: 167.21 g/mol
InChI Key: PJEHBNPWTMUUHC-UHFFFAOYSA-N
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Description

1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine is a heterocyclic compound featuring a pyrazole ring substituted with a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine can be synthesized through the reaction of 1,3-dimethyl-5-pyrazolone with guanidine derivatives. The reaction typically involves the use of solvents such as ethanol or methanol under reflux conditions . The process may also involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The guanidine group may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole ring and the guanidine group allows for versatile interactions with biological targets and diverse chemical reactivity .

Properties

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

2-[(2,5-dimethylpyrazol-3-yl)methyl]guanidine

InChI

InChI=1S/C7H13N5/c1-5-3-6(12(2)11-5)4-10-7(8)9/h3H,4H2,1-2H3,(H4,8,9,10)

InChI Key

PJEHBNPWTMUUHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CN=C(N)N)C

Origin of Product

United States

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